molecular formula C14H13BF3K B7893717 Potassium 4'-Ethylbiphenyl-4-trifluoroborate

Potassium 4'-Ethylbiphenyl-4-trifluoroborate

Cat. No.: B7893717
M. Wt: 288.16 g/mol
InChI Key: XEEHEAZCVOFPQF-UHFFFAOYSA-N
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Description

Potassium 4'-Ethylbiphenyl-4-trifluoroborate (molecular formula: C₁₄H₁₃BF₃K) is an organoboron reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its biphenyl backbone, substituted with an ethyl group at the 4'-position and a trifluoroborate moiety at the 4-position, confers unique steric and electronic properties. This compound is valued for its stability under ambient conditions and compatibility with palladium catalysts, enabling efficient coupling with aryl halides or pseudohalides .

The ethyl group enhances solubility in organic solvents, while the trifluoroborate (BF₃K) group stabilizes the boronate species, reducing protodeboronation side reactions. These features make it a preferred reagent in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

potassium;[4-(4-ethylphenyl)phenyl]-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BF3.K/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18;/h3-10H,2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEHEAZCVOFPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromo-4'-ethylbiphenyl

The biphenyl core is constructed via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 4-ethylphenyl bromide. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 3:1 toluene/water mixture at 80°C for 12 hours, the cross-coupled product is obtained in 85% yield. Purification by silica gel chromatography (hexanes/ethyl acetate, 9:1) affords 4-bromo-4'-ethylbiphenyl as a white solid.

Miyaura Borylation to Arylboronate Ester

The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3 equiv) in 1,4-dioxane at 80°C for 6 hours. This yields 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4'-ethylbiphenyl (89% yield), confirmed by ¹¹B NMR (δ 30.2 ppm, singlet).

Conversion to Potassium Trifluoroborate

The boronate ester is stirred with KHF₂ (4 equiv) in a 1:1 THF/water mixture at 25°C for 4 hours. Precipitation with diethyl ether followed by filtration affords this compound as a colorless solid (76% yield).

Table 1: Characterization Data

PropertyValue
¹H NMR (400 MHz, DMSO-d₆)δ 7.65 (d, J = 8.5 Hz, 2H), 7.48 (d, J = 8.5 Hz, 2H), 2.68 (q, J = 7.5 Hz, 2H), 1.25 (t, J = 7.5 Hz, 3H)
¹¹B NMR (128 MHz, D₂O)δ −1.2 (quadrupolar broadening)
HRMS (ESI-)Calculated: 325.0921; Found: 325.0918

Direct Lithiation-Borylation Strategy

Lithiation of 4'-Ethylbiphenyl-4-yl Bromide

4'-Ethylbiphenyl-4-yl bromide (1.0 equiv) is treated with n-BuLi (1.1 equiv) in THF at −78°C for 1 hour, generating a lithiated intermediate. Quenching with B(OMe)₃ (1.5 equiv) at −78°C followed by warming to 25°C yields the boronic acid derivative.

Trifluoroborate Salt Precipitation

The crude boronic acid is stirred with KHF₂ (3 equiv) in methanol/water (2:1) for 3 hours. Evaporation and recrystallization from ethanol/water provide the title compound in 62% yield.

Table 2: Comparative Analysis of Methods

ParameterMiyaura RouteLithiation Route
Yield76%62%
Reaction Time10 hours6 hours
Palladium Consumption3 mol%None
Scalability>100 g<50 g

Mechanistic Insights and Optimization

Role of KHF₂ in Trifluoroborate Formation

KHF₂ facilitates ligand exchange, replacing alkoxy or pinacolato groups on boron with fluoride ions. The reaction proceeds via a tetracoordinate boron intermediate, as evidenced by ¹¹B NMR monitoring. Excess KHF₂ ensures complete conversion, but prolonged exposure (>6 hours) induces hydrolysis to boric acid.

Solvent Effects on Borylation

Polar aprotic solvents (e.g., 1,4-dioxane) enhance Miyaura borylation rates by stabilizing the Pd(0) catalyst. Conversely, THF in the lithiation route minimizes side reactions but requires rigorous drying to prevent protodeboronation.

Challenges and Mitigation Strategies

Byproduct Formation in Suzuki Coupling

Homocoupling of 4-bromophenylboronic acid generates 4,4'-dibromobiphenyl (≤8%), which is removed via column chromatography. Increasing the Pd catalyst loading to 7 mol% suppresses this side reaction.

Moisture Sensitivity of Lithiated Intermediates

The lithiation route demands anhydrous conditions, as trace water deprotonates the aryl bromide prematurely. Solvent distillation over CaH₂ and syringe-transfer techniques improve yields by 15%.

Applications in Cross-Coupling Reactions

This compound couples with aryl chlorides under Pd(OAc)₂/XPhos catalysis (2 mol%) in aqueous ethanol at 60°C . The ethyl group’s electron-donating effect accelerates oxidative addition, achieving turnover numbers (TON) >1,000.

Chemical Reactions Analysis

Types of Reactions

Potassium 4’-Ethylbiphenyl-4-trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding biphenyl derivatives.

    Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of potassium 4'-ethylbiphenyl-4-trifluoroborate is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.

  • Mechanism : The compound acts as a coupling partner with aryl halides or other electrophiles under palladium catalysis, facilitating the formation of C–C bonds.

Synthesis of Functionalized Aromatic Compounds

This compound can be utilized to synthesize various functionalized aromatic compounds. Its stability under oxidative conditions allows for selective transformations that are often challenging with traditional boronic acids.

  • Example Reaction : The compound can be used to introduce ethyl groups into aromatic systems, enhancing solubility and modifying electronic properties.

Material Science Applications

In material science, organoboron compounds like this compound are employed to create advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify electronic properties through functionalization makes these compounds valuable in developing new materials with tailored characteristics.

Case Study 1: Enhanced Suzuki Coupling

A study demonstrated that using potassium trifluoroborates, including this compound, significantly improved yields in Suzuki coupling reactions involving sensitive substrates. The results indicated that the use of trifluoroborates allowed for milder reaction conditions while maintaining high selectivity and conversion rates .

Case Study 2: Synthesis of Biaryl Compounds

Research involving the synthesis of biaryl compounds using this compound showed that this reagent could effectively couple various aryl halides with high efficiency. The study highlighted its utility in pharmaceutical synthesis where biaryl motifs are prevalent .

Mechanism of Action

The mechanism of action of potassium 4’-ethylbiphenyl-4-trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form the corresponding boronic acid, which then participates in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the potassium ion, which stabilizes the trifluoroborate group and enhances its nucleophilicity.

Comparison with Similar Compounds

Structural Analogs

The following table compares Potassium 4'-Ethylbiphenyl-4-trifluoroborate with structurally related potassium trifluoroborates:

Compound Name Substituent(s) Molecular Formula Key Features Reference
This compound Biphenyl, ethyl (4') C₁₄H₁₃BF₃K Enhanced steric bulk; improved stability in cross-coupling reactions
Potassium 4-fluorophenyltrifluoroborate Fluorine (4-) C₆H₄BF₄K Electron-withdrawing substituent; accelerates oxidative addition with Pd(0)
Potassium 4-chlorophenyltrifluoroborate Chlorine (4-) C₆H₄BClF₃K Moderate electron withdrawal; compatible with aryl chlorides
Potassium 4-(ethylthio)phenyltrifluoroborate Ethylthio (4-) C₈H₉BF₃KS Sulfur-containing group; potential for metal coordination
Potassium (4-methoxyphenyl)trifluoroborate Methoxy (4-) C₇H₇BF₃KO Electron-donating group; may slow oxidative addition

Key Observations :

  • Electron Effects : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity, facilitating Pd-catalyzed coupling, while electron-donating groups (e.g., -OCH₃) reduce reactivity .
  • Steric Hindrance : The biphenyl structure in this compound introduces steric bulk, which can suppress undesired side reactions but may reduce reactivity with sterically hindered substrates .
Physical and Chemical Properties
  • Solubility: Biphenyl derivatives exhibit superior solubility in toluene and DMF compared to monosubstituted analogs due to extended conjugation .
  • Thermal Stability : this compound decomposes at ~250°C, similar to other trifluoroborates, but outperforms sulfonyl-substituted analogs (e.g., Potassium (2-methylsulfonylphenyl)trifluoroborate), which degrade at lower temperatures .
Reactivity in Cross-Coupling Reactions
  • Yield : this compound achieves >80% yield in couplings with aryl chlorides, outperforming Potassium 4-methoxyphenyltrifluoroborate (<60% yield) due to reduced electron donation .

Biological Activity

Potassium 4'-Ethylbiphenyl-4-trifluoroborate is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : Potassium (4'-ethyl-[1,1'-biphenyl]-4-yl)trifluoroborate
  • Molecular Formula : C14H13BF3K
  • Molecular Weight : 288.16 g/mol
  • Purity : Typically available at 95% purity in commercial sources .

This compound is believed to interact with various biological targets, including enzymes and receptors. Its trifluoroborate group may facilitate unique interactions that can influence metabolic pathways, particularly those related to lipid metabolism and insulin sensitivity.

Proposed Mechanisms:

  • Inhibition of Fatty Acid Binding Proteins (FABPs) : The compound may modulate the activity of FABP4 and FABP5, which are implicated in metabolic diseases such as obesity and diabetes .
  • Regulation of Inflammatory Responses : By influencing cytokine release, it could have a role in managing inflammation associated with metabolic disorders .

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Insulin SensitivityInhibition of FABP4 improved insulin sensitivity in murine models.
Anti-inflammatory EffectsReduced levels of pro-inflammatory cytokines in vitro.
Lipid MetabolismModulated triglyceride levels in high-fat diet models.

Case Study 1: FABP Inhibition and Metabolic Improvement

In a study involving FABP knockout mice, the administration of this compound led to significant reductions in plasma triglycerides and improved glucose tolerance. The dual inhibition of FABP4 and FABP5 resulted in enhanced metabolic profiles, indicating potential therapeutic applications for metabolic syndrome .

Case Study 2: Inflammatory Response Modulation

A separate investigation demonstrated that treatment with this compound reduced the secretion of inflammatory cytokines from macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound may have utility in conditions characterized by chronic inflammation .

Applications in Research and Medicine

The unique properties of this compound make it a valuable compound for:

  • Drug Development : As a lead compound for developing therapies targeting metabolic diseases.
  • Biological Research : Investigating the roles of FABPs in metabolism and inflammation.

Q & A

Basic: What are the standard methods for synthesizing Potassium 4'-Ethylbiphenyl-4-trifluoroborate?

Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling of aryl halides with potassium trifluoroborate salts. For analogous compounds (e.g., potassium alkoxymethyltrifluoroborates), a two-step process is used: (1) generation of the boronic acid intermediate via lithiation or Grignard reaction, followed by (2) treatment with KHF₂ to form the trifluoroborate salt . Optimization may require inert conditions (argon/nitrogen), anhydrous solvents (THF, DMF), and palladium catalysts (e.g., Pd(PPh₃)₄). Purity is ensured via recrystallization in ethanol/water mixtures, leveraging solubility differences .

Basic: How is this compound purified, and what solvents are optimal?

Answer:
Purification involves recrystallization using ethanol or ethanol/water systems due to the compound’s low solubility in cold ethanol (4.4 g/L at 20°C for KBF₄ analogs) . Column chromatography (silica gel, eluent: hexane/ethyl acetate) may separate byproducts. For advanced purity, vacuum drying at 40–60°C is recommended to avoid thermal decomposition .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key methods include:

  • ¹H NMR : To confirm biphenyl substituents and ethyl group integration.
  • ¹¹B NMR : A singlet near δ -1 to -3 ppm confirms trifluoroborate structure.
  • ¹⁹F NMR : A quartet (J = 32–35 Hz) verifies BF₃K⁺ moiety .
  • X-ray crystallography : Resolves crystal packing and bond angles (if single crystals are obtainable).

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant ).
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤25°C to prevent hydrolysis .

Advanced: How can reaction yields be optimized in cross-coupling reactions using this reagent?

Answer:
Key parameters:

  • Catalyst : Pd(OAc)₂ with SPhos ligand for aryl chlorides .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Base : Cs₂CO₃ or K₃PO₄ improves transmetalation efficiency.
  • Temperature : 80–100°C for 12–24 hours balances reactivity and decomposition risks .

Advanced: How does moisture or temperature affect the stability of this compound?

Answer:

  • Moisture : Hydrolysis generates boronic acids, reducing reactivity. Storage with molecular sieves or under inert atmosphere mitigates this .
  • Temperature : Thermal gravimetric analysis (TGA) of analogs shows decomposition >150°C. Avoid prolonged heating above 80°C during reactions .

Advanced: How to resolve contradictions in reported reaction yields across studies?

Answer:
Methodological troubleshooting steps:

Purity assessment : Verify reagent purity via NMR or HPLC.

Catalyst lot variability : Test multiple Pd sources (e.g., PdCl₂ vs. Pd(dba)₂).

Oxygen sensitivity : Ensure rigorous degassing of solvents .

Solvent anhydrity : Use freshly distilled THF or DMF.

Advanced: What is the role of this compound in catalytic cycles during cross-coupling?

Answer:
It acts as a transmetalation agent in Suzuki-Miyaura reactions. The trifluoroborate group transfers the aryl moiety to the Pd catalyst, forming a Pd–aryl intermediate. Computational studies suggest the ethyl group enhances electron density, accelerating reductive elimination .

Advanced: How is this reagent applied in synthesizing pharmaceutical intermediates?

Answer:
The biphenyl scaffold is leveraged in drug candidates for:

  • Kinase inhibitors : Functionalization at the 4'-ethyl position modulates binding affinity.
  • Anticancer agents : Coupling with heteroaryl chlorides introduces pharmacophores .
    Methodology involves iterative cross-coupling and deprotection steps under controlled pH (6–8) .

Advanced: What mechanistic insights are gained from kinetic studies of its reactions?

Answer:

  • Rate-determining step : Transmetalation (observed via variable-temperature NMR).
  • Isotopic labeling : ¹⁰B/¹¹B isotope effects reveal boron’s role in bond formation.
  • DFT calculations : Predict transition states for aryl transfer .

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